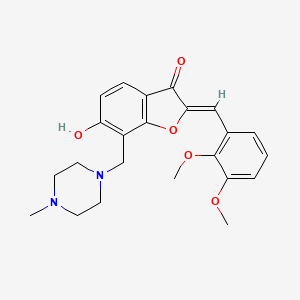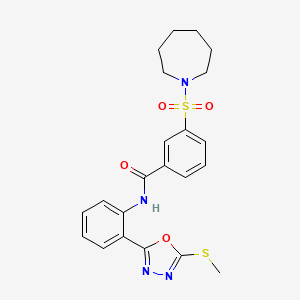![molecular formula C11H11N3O2 B2875341 2-[Methyl(quinazolin-4-yl)amino]acetic acid CAS No. 927969-38-8](/img/structure/B2875341.png)
2-[Methyl(quinazolin-4-yl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[Methyl(quinazolin-4-yl)amino]acetic acid” is a solid compound with the empirical formula C11H11N3O2 and a molecular weight of 217.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “this compound”, often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis
The SMILES string of “this compound” is O=C(O)CN©C1=NC=NC2=CC=CC=C12 . This indicates the presence of a quinazolin-4-yl group attached to a methylamino group, which is further attached to an acetic acid group.Chemical Reactions Analysis
Quinazolinone derivatives, including “this compound”, have been found to exhibit a diverse range of chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
2-[Methyl(quinazolin-4-yl)amino]acetic acid and its derivatives are synthesized through various chemical processes, including microwave irradiation, which simplifies the synthesis of (quinazolin-4-ylamino)methyl-phosphonates. These methods optimize reaction conditions to achieve high yields, demonstrating the compound's potential in synthetic organic chemistry and drug development (Luo et al., 2012).
Antiviral and Biological Activities
Some derivatives have shown weak to good antiviral activities against Tobacco mosaic virus (TMV), highlighting their potential in developing antiviral agents. Additionally, the synthesis of various quinazolinone compounds with expected biological activities indicates a broad spectrum of pharmacological applications (Luo et al., 2012); (Párkányi & Schmidt, 2000).
Anticancer Research
Novel α-aminophosphonates based on the quinazolinone moiety have been synthesized and evaluated for their anticancer activities. Some of these compounds exhibit excellent to moderate anti-proliferative activity against various cancer cell lines, suggesting their use as potential anticancer agents. Detailed analysis, including DFT calculations, supports these findings, indicating a promising avenue for the development of new cancer therapeutics (Awad et al., 2018).
Anticonvulsant Activity
Research into derivatives of this compound for anticonvulsant activity has led to the discovery of compounds that show promising results in in vivo and in silico studies. These findings suggest the potential of these derivatives in treating convulsive syndromes without impairing motor coordination, offering a new direction for anticonvulsant drug development (El Kayal et al., 2019).
Natural Product Derivation
Investigation into Streptomyces isolates has led to the isolation of new natural products, including 1H-quinazolin-4-one derivatives. These discoveries expand the chemical diversity derived from natural sources and open up new possibilities for drug discovery and development, illustrating the importance of natural products in medicinal chemistry research (Maskey et al., 2004).
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-[Methyl(quinazolin-4-yl)amino]acetic acid” and other quinazolinone derivatives could involve further exploration of their diverse biological properties. For instance, their potential as analgesic, anti-inflammatory, anticancer, and antimicrobial agents could be investigated further . Additionally, their synthesis methods could be optimized, and their chemical reactions could be studied in more detail .
Wirkmechanismus
Target of Action
Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum antimicrobial activities . This suggests that the compound may interact with various targets in microbial cells, potentially including enzymes or receptors crucial for microbial growth and survival.
Mode of Action
Quinazolinone derivatives have been reported to inhibit the growth of gram-positive and gram-negative bacterial strains . This suggests that the compound may interfere with essential biological processes in these organisms, leading to their growth inhibition.
Biochemical Pathways
Given the broad-spectrum antimicrobial activity of quinazolinone derivatives , it is plausible that multiple biochemical pathways could be affected, potentially including those involved in cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given the reported antimicrobial activity of quinazolinone derivatives , it is likely that the compound exerts its effects by inhibiting the growth of microbial cells.
Eigenschaften
IUPAC Name |
2-[methyl(quinazolin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRPOERBOGLZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)
![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)

![N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2875265.png)

![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2875271.png)


![ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate](/img/structure/B2875277.png)


![2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide](/img/structure/B2875281.png)